5-(3,5-Dimethylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3,5-dimethylphenyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thiourea under basic conditions. For this compound, the specific synthetic route may include the reaction of 3,5-dimethylphenyl isothiocyanate with α-haloketones .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method can be adapted for the large-scale production of this compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
5-(3,5-Dimethylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring
Uniqueness
5-(3,5-Dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its 3,5-dimethylphenyl group can influence its interaction with biological targets, potentially enhancing its efficacy and selectivity .
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-7-3-8(2)5-9(4-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
YMMDIXHSMWOQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CN=C(S2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.